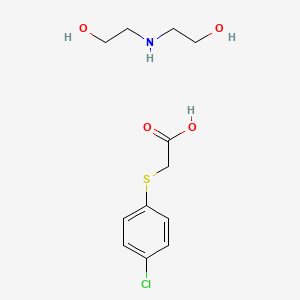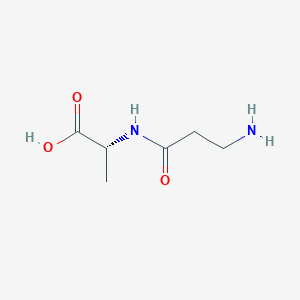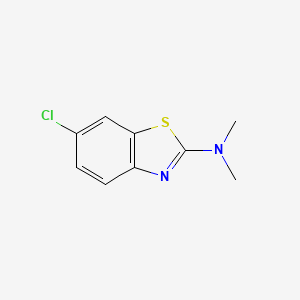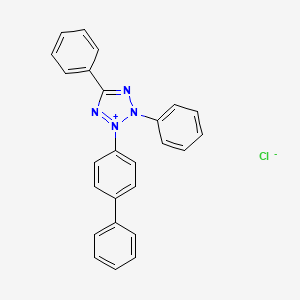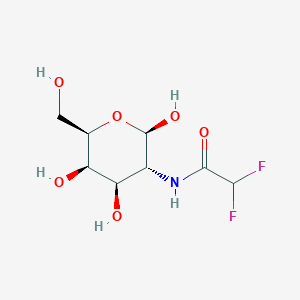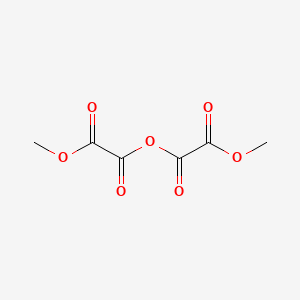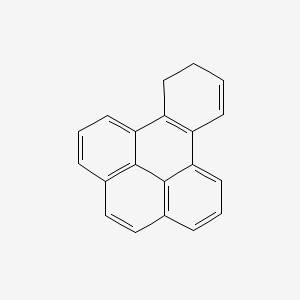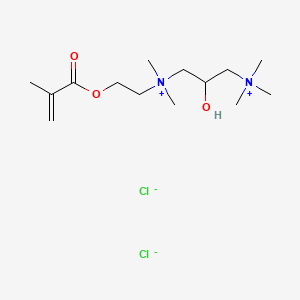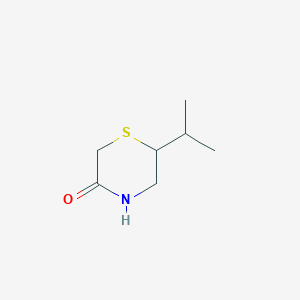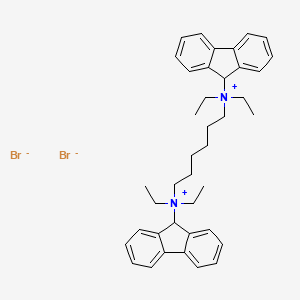
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide is a chemical compound with the molecular formula C40-H50-N2.2Br and a molecular weight of 718.74 . It is known for its use as a neuromuscular blocking agent in anesthesiology, where it prolongs and potentiates the skeletal muscle relaxing action of suxamethonium during surgery .
Vorbereitungsmethoden
The synthesis of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves the reaction of hexamethylene diamine with fluoren-9-yldiethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and purification steps to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with cholinesterases.
Wirkmechanismus
The mechanism of action of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves its binding and blocking activity on plasma cholinesterases. This inhibition prevents the breakdown of acetylcholine, leading to prolonged muscle relaxation. The compound targets cholinesterase enzymes, which are crucial for the regulation of neurotransmitter activity in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide can be compared with other neuromuscular blocking agents such as:
Hexafluronium bromide: Similar in structure and function, used for muscle relaxation during surgery.
Suxamethonium: Another neuromuscular blocking agent, but with a shorter duration of action.
Pancuronium bromide: Used for longer-lasting muscle relaxation in surgical procedures. The uniqueness of this compound lies in its specific binding affinity and prolonged action compared to other similar compounds.
Eigenschaften
CAS-Nummer |
63982-12-7 |
|---|---|
Molekularformel |
C40H50Br2N2 |
Molekulargewicht |
718.6 g/mol |
IUPAC-Name |
6-[diethyl(9H-fluoren-9-yl)azaniumyl]hexyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide |
InChI |
InChI=1S/C40H50N2.2BrH/c1-5-41(6-2,39-35-25-15-11-21-31(35)32-22-12-16-26-36(32)39)29-19-9-10-20-30-42(7-3,8-4)40-37-27-17-13-23-33(37)34-24-14-18-28-38(34)40;;/h11-18,21-28,39-40H,5-10,19-20,29-30H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IHXOCADAVBSZJN-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](CC)(CCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


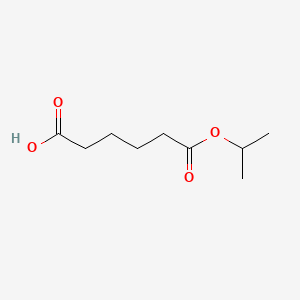

![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
